molecular formula C28H24N2O6S4 B333135 DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B333135
M. Wt: 612.8 g/mol
InChI Key: KJBKWJAKBGQNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound featuring multiple functional groups, including benzoxazole, quinoline, and dithiole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole and quinoline intermediates, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) oxide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography and recrystallization. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to fit into binding sites on these targets, altering their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C28H24N2O6S4

Molecular Weight

612.8 g/mol

IUPAC Name

dimethyl 2-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C28H24N2O6S4/c1-14-10-11-17-15(12-14)20(26-39-21(24(32)34-4)22(40-26)25(33)35-5)23(37)28(2,3)30(17)19(31)13-38-27-29-16-8-6-7-9-18(16)36-27/h6-12H,13H2,1-5H3

InChI Key

KJBKWJAKBGQNFS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CSC4=NC5=CC=CC=C5O4

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CSC4=NC5=CC=CC=C5O4

Origin of Product

United States

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